stannane CAS No. 64268-27-5](/img/structure/B14505607.png)
[(4-Ethenylphenyl)methyl](trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethenylphenyl)methylstannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and a (4-ethenylphenyl)methyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)methylstannane typically involves the reaction of (4-ethenylphenyl)methyl chloride with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of (4-Ethenylphenyl)methylstannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethenylphenyl)methylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The trimethylstannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or lithium diisopropylamide are employed for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
(4-Ethenylphenyl)methylstannane is used as a precursor in the synthesis of complex organotin compounds. It serves as a reagent in cross-coupling reactions and as a catalyst in polymerization processes.
Biology
In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. (4-Ethenylphenyl)methylstannane is investigated for its bioactivity and interaction with biological macromolecules.
Medicine
The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands
Industry
(4-Ethenylphenyl)methylstannane is used in the production of heat-stabilized PVC and as a catalyst in the manufacture of polyurethane foams. Its role in enhancing the properties of materials makes it valuable in industrial applications.
Wirkmechanismus
The mechanism of action of (4-Ethenylphenyl)methylstannane involves the interaction of the tin center with various molecular targets. The compound can form coordination complexes with nucleophiles, leading to the activation or inhibition of specific biochemical pathways. The trimethylstannyl group plays a crucial role in stabilizing the compound and facilitating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyltin chloride: Similar in structure but lacks the (4-ethenylphenyl)methyl group.
Triethyltin chloride: Contains ethyl groups instead of methyl groups.
Triphenyltin chloride: Contains phenyl groups instead of methyl groups.
Uniqueness
(4-Ethenylphenyl)methylstannane is unique due to the presence of the (4-ethenylphenyl)methyl group, which imparts distinct reactivity and properties. This structural feature allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
Eigenschaften
CAS-Nummer |
64268-27-5 |
|---|---|
Molekularformel |
C12H18Sn |
Molekulargewicht |
280.98 g/mol |
IUPAC-Name |
(4-ethenylphenyl)methyl-trimethylstannane |
InChI |
InChI=1S/C9H9.3CH3.Sn/c1-3-9-6-4-8(2)5-7-9;;;;/h3-7H,1-2H2;3*1H3; |
InChI-Schlüssel |
BPHRHDGPOCAYED-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CC1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


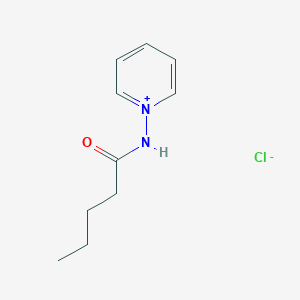
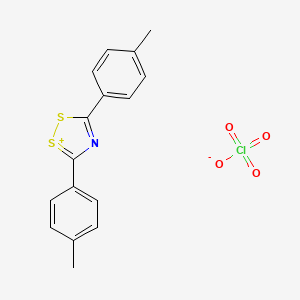
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
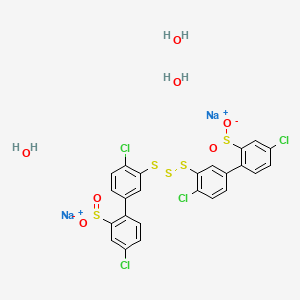
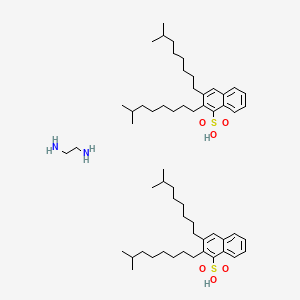
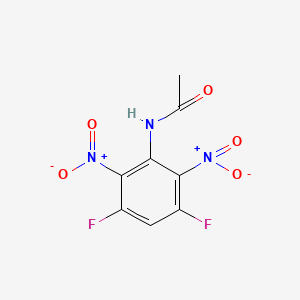

![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
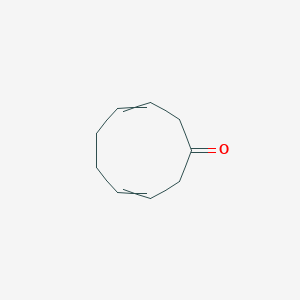
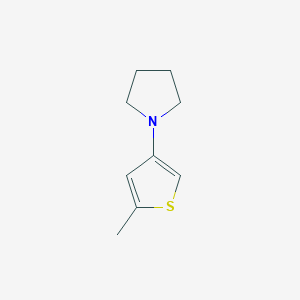

![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
